molecular formula C7H16O2S2 B014856 Hexyl Methanethiosulfonate CAS No. 53603-16-0

Hexyl Methanethiosulfonate

Cat. No.: B014856
CAS No.: 53603-16-0
M. Wt: 196.3 g/mol
InChI Key: LQICNBQQUNSDDJ-UHFFFAOYSA-N
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Description

1-Methylsulfonylsulfanylhexane is an organic compound characterized by the presence of a sulfonyl group and a sulfanyl group attached to a hexane backbone. This compound is part of a class of chemicals known for their diverse biological activities, primarily due to the sulfonyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylsulfonylsulfanylhexane can be synthesized through various methods. One common approach involves the reaction of hexane with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 1-Methylsulfonylsulfanylhexane often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted through distillation or other separation techniques. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonylsulfanylhexane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The sulfanyl group can be reduced to form thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted hexane derivatives

Scientific Research Applications

1-Methylsulfonylsulfanylhexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-Methylsulfonylsulfanylhexane involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism .

Comparison with Similar Compounds

1-Methylsulfonylsulfanylhexane can be compared with other sulfonyl-containing compounds:

    Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties.

    Dimethyl sulfone: Used as a solvent and in various therapeutic applications.

    Sulfonylureas: A class of compounds used in the treatment of diabetes.

Uniqueness: 1-Methylsulfonylsulfanylhexane is unique due to its specific combination of sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other sulfonyl-containing compounds .

Properties

IUPAC Name

1-methylsulfonylsulfanylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2S2/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQICNBQQUNSDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408820
Record name Hexyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53603-16-0
Record name Hexyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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